molecular formula C10H19NO3 B14757291 4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one CAS No. 1069-15-4

4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one

Cat. No.: B14757291
CAS No.: 1069-15-4
M. Wt: 201.26 g/mol
InChI Key: BNIXSMHFDJNNHW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group and two ethoxy groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with ethyl acetoacetate under basic conditions, followed by the addition of ethyl orthoformate. The reaction typically proceeds as follows:

    Step 1: Dimethylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Step 2: The intermediate is then treated with ethyl orthoformate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of substituted enones with various functional groups.

Scientific Research Applications

4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the overall structure and functional groups.

    4-(Dimethylamino)pyridine: Contains a similar dimethylamino group but is part of a pyridine ring.

    4-(Dimethylamino)cinnamaldehyde: Similar in having a dimethylamino group but differs in the aldehyde functional group.

Uniqueness

4-(Dimethylamino)-1,1-diethoxybut-3-en-2-one is unique due to its combination of a dimethylamino group and two ethoxy groups attached to an enone backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1069-15-4

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

4-(dimethylamino)-1,1-diethoxybut-3-en-2-one

InChI

InChI=1S/C10H19NO3/c1-5-13-10(14-6-2)9(12)7-8-11(3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

BNIXSMHFDJNNHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C=CN(C)C)OCC

Origin of Product

United States

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